![molecular formula C45H44O7 B14284388 1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol CAS No. 126144-65-8](/img/structure/B14284388.png)
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple aromatic rings and methoxy groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form an intermediate, which is then reacted with 1,3-dibromopropane under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and methoxy groups enable it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone with similar aromatic structures.
1,3-Bis(4-methoxyphenyl)-1-propanone: A related compound with a ketone functional group.
(S)-1,1-bis(4-Methoxyphenyl)propan-2-ol: A stereoisomer with similar structural features.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
126144-65-8 |
|---|---|
Molecular Formula |
C45H44O7 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
1,3-bis[bis(4-methoxyphenyl)-phenylmethoxy]propan-2-ol |
InChI |
InChI=1S/C45H44O7/c1-47-40-23-15-35(16-24-40)44(33-11-7-5-8-12-33,36-17-25-41(48-2)26-18-36)51-31-39(46)32-52-45(34-13-9-6-10-14-34,37-19-27-42(49-3)28-20-37)38-21-29-43(50-4)30-22-38/h5-30,39,46H,31-32H2,1-4H3 |
InChI Key |
AZIXRROCVVAOSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


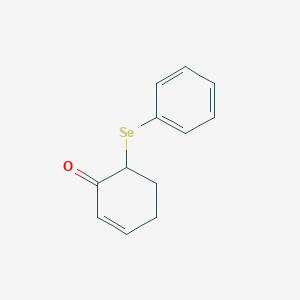

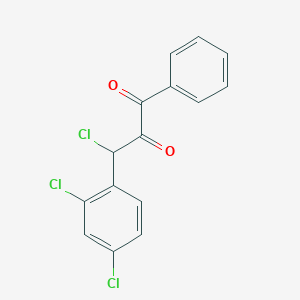
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)

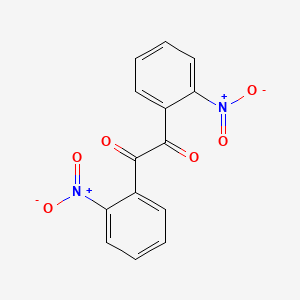
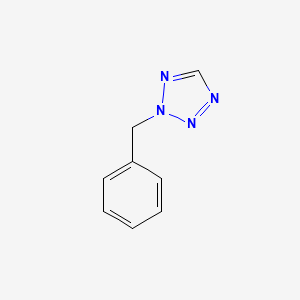
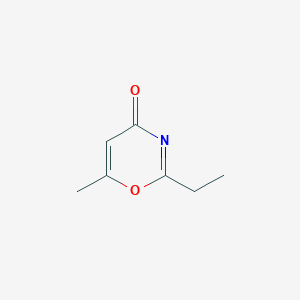
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
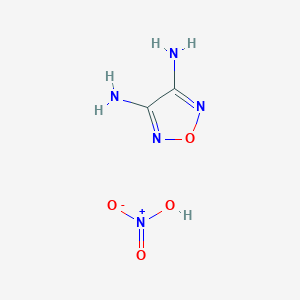
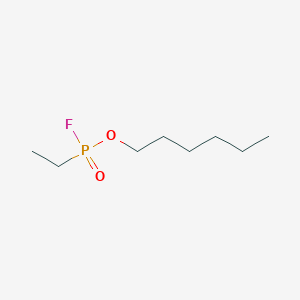
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
